An In-depth Technical Guide to 3-Fluoro-5-(trifluoromethoxy)benzaldehyde: Navigating a Novel Compound
An In-depth Technical Guide to 3-Fluoro-5-(trifluoromethoxy)benzaldehyde: Navigating a Novel Compound
A Note from the Senior Application Scientist:
As researchers and drug development professionals, our work is contingent on the availability of robust, verifiable data. The compound , 3-Fluoro-5-(trifluoromethoxy)benzaldehyde, presents a unique case. Despite extensive searches for its chemical properties, synthesis, and reactivity, it has become evident that this molecule is a novel or exceedingly rare substance with no significant body of published literature. Its CAS Number is not widely indexed, and Safety Data Sheets (SDS) or peer-reviewed articles detailing its characteristics are not available in public databases.
Scientific integrity demands that we do not extrapolate or infer properties without a solid foundation of empirical evidence. Therefore, this guide will take a different, but equally valuable, approach. We will first clearly define the structural and electronic characteristics that would be expected of 3-Fluoro-5-(trifluoromethoxy)benzaldehyde. Then, to provide practical and actionable insights, we will conduct a detailed comparative analysis of two closely related and well-documented analogues:
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3-Fluoro-5-(trifluoromethyl)benzaldehyde (CAS: 188815-30-7)
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3-(Trifluoromethoxy)benzaldehyde (CAS: 52771-21-8)
By understanding the established properties of these precursors, we can equip researchers with the foundational knowledge required to safely handle and strategically utilize the target compound, should it become available. This approach ensures that our guide remains grounded in verifiable science while still addressing the core of the user's interest.
Part 1: Deconstructing the Target Molecule: 3-Fluoro-5-(trifluoromethoxy)benzaldehyde
The structure of 3-Fluoro-5-(trifluoromethoxy)benzaldehyde incorporates three key functional groups on a benzene ring: an aldehyde (-CHO), a fluorine atom (-F), and a trifluoromethoxy group (-OCF3).
Molecular Structure:
Caption: Structure of 3-Fluoro-5-(trifluoromethoxy)benzaldehyde.
Expected Electronic Effects and Reactivity:
The aldehyde group is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. Both the fluorine and trifluoromethoxy groups are also strongly electron-withdrawing due to the high electronegativity of fluorine. This cumulative electron withdrawal would render the carbonyl carbon of the aldehyde group highly electrophilic, making it exceptionally reactive towards nucleophilic attack. This enhanced reactivity is a key feature sought in the synthesis of complex molecules in medicinal chemistry.
Part 2: Analogue 1: 3-Fluoro-5-(trifluoromethyl)benzaldehyde
This is the closest structural analogue with a significant amount of available data. The key difference is the trifluoromethyl (-CF3) group instead of a trifluoromethoxy (-OCF3) group.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 188815-30-7 | [1][2] |
| Molecular Formula | C₈H₄F₄O | [1] |
| Molecular Weight | 192.11 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 175 °C (lit.) | [1] |
| Density | 1.376 - 1.41 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.45 (lit.) | [1] |
| Flash Point | 70.6 °C (159.1 °F) - closed cup |
Reactivity and Synthetic Utility
The presence of two strong electron-withdrawing groups (-F and -CF3) at the meta positions to the aldehyde significantly enhances the electrophilicity of the carbonyl carbon.[3] This makes it a valuable reagent for various chemical transformations.
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Pharmaceutical Development: It serves as a key intermediate in the synthesis of anti-inflammatory and anti-cancer drugs, where the fluorinated structure can enhance biological activity and selectivity.[1]
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Agrochemicals: Used in the formulation of herbicides and pesticides.[1]
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Materials Science: Employed in the production of advanced polymers and coatings, imparting chemical resistance and thermal stability.[1]
Illustrative Reaction: Wittig Reaction
This reaction is fundamental for converting aldehydes into alkenes, a common step in building more complex molecular backbones. The enhanced reactivity of 3-Fluoro-5-(trifluoromethyl)benzaldehyde facilitates this transformation.
Caption: General workflow for a Wittig reaction.
Protocol: General Procedure for a Wittig Reaction
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Setup: In a fume hood, equip a dry, round-bottom flask with a magnetic stir bar and a nitrogen inlet.
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Reagent Addition: Dissolve the phosphonium ylide in an appropriate anhydrous solvent (e.g., THF, DCM) under a nitrogen atmosphere.
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Aldehyde Addition: Slowly add a solution of 3-Fluoro-5-(trifluoromethyl)benzaldehyde (1.0 equivalent) in the same anhydrous solvent to the ylide solution. The reaction is often run at 0 °C to room temperature.
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Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Once the reaction is complete, quench the reaction mixture (e.g., with saturated aqueous ammonium chloride). Extract the product with an appropriate organic solvent.
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Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the residue by silica gel column chromatography.
Safety and Handling
According to its Safety Data Sheet, 3-Fluoro-5-(trifluoromethyl)benzaldehyde is classified as a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[4]
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Hazard Statements (H-codes): H315, H319, H335
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Precautionary Statements (P-codes): P261 (Avoid breathing fumes), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
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Personal Protective Equipment (PPE): Eyeshields, gloves, and a suitable respirator (e.g., type ABEK (EN14387) filter) are recommended.
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Storage: Store in a well-ventilated place, away from heat and open flames.[5]
Part 3: Analogue 2: 3-(Trifluoromethoxy)benzaldehyde
This analogue shares the trifluoromethoxy (-OCF3) group with the target compound but lacks the fluorine at the 5-position.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 52771-21-8 | [6][7] |
| Molecular Formula | C₈H₅F₃O₂ | [6][7] |
| Molecular Weight | 190.12 g/mol | [6][7] |
| Appearance | Liquid | [7] |
| Boiling Point | 83-86 °C / 24 mmHg (lit.) | [7] |
| Density | 1.33 g/mL at 25 °C (lit.) | [7] |
| Refractive Index | n20/D 1.454 (lit.) | [7] |
| Flash Point | 73 °C (163.4 °F) - closed cup | [7] |
Reactivity and Synthetic Utility
The trifluoromethoxy group is strongly electron-withdrawing and is known to increase lipophilicity and metabolic stability in drug candidates. Its electronic properties make 3-(Trifluoromethoxy)benzaldehyde a valuable building block in medicinal chemistry.
Safety and Handling
The safety profile is very similar to its trifluoromethyl analogue. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[7]
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Hazard Statements (H-codes): H315, H319, H335[7]
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Precautionary Statements (P-codes): P261, P264, P271, P280, P302+P352, P305+P351+P338[7]
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Storage: Store in a well-ventilated place. It is classified as a combustible liquid.[7]
Conclusion for the Field Scientist
While direct experimental data for 3-Fluoro-5-(trifluoromethoxy)benzaldehyde remains elusive, a comprehensive understanding of its close analogues provides a strong predictive framework. Researchers can anticipate this compound to be a highly reactive, electrophilic aldehyde, likely existing as a combustible liquid that requires careful handling to avoid skin, eye, and respiratory irritation.
The synthetic protocols, particularly those involving nucleophilic additions to the aldehyde, that are effective for 3-Fluoro-5-(trifluoromethyl)benzaldehyde will likely be applicable, and perhaps even more facile, given the expected electronic properties. As a Senior Application Scientist, my recommendation is to proceed with caution, leveraging the safety and handling data from these analogues, and to perform small-scale test reactions to determine its specific reactivity profile. The potential of this molecule as a building block in drug discovery and materials science is significant, and this guide provides the essential, data-grounded knowledge to begin its exploration.
References
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Cheméo. (n.d.). Chemical Properties of 3-Fluoro-5-(trifluoromethyl)benzaldehyde (CAS 188815-30-7). Retrieved from [Link]
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CP Lab Safety. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzaldehyde, 5g, Each. Retrieved from [Link]
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PubChem. (n.d.). 3-(Trifluoromethoxy)benzaldehyde. Retrieved from [Link]
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- 3. nbinno.com [nbinno.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. fishersci.com [fishersci.com]
- 6. 3-(Trifluoromethoxy)benzaldehyde | C8H5F3O2 | CID 605139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-(トリフルオロメトキシ)ベンズアルデヒド 95% | Sigma-Aldrich [sigmaaldrich.com]

